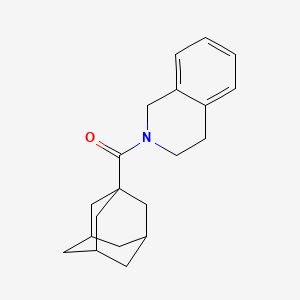![molecular formula C19H31N3O2 B3949430 N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949430.png)
N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide
説明
N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become a common ingredient in many commercial insect repellents. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas. In
作用機序
The exact mechanism of N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide's insect-repelling properties is not fully understood. It is believed that this compound interferes with the olfactory system of insects, making it difficult for them to detect human hosts. This compound may also disrupt the chemical signals that insects use to communicate with each other.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in mammals, but it can cause skin irritation and allergic reactions in some individuals. This compound is metabolized in the liver and excreted in the urine. It does not accumulate in the body over time.
実験室実験の利点と制限
N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide is a widely used insect repellent, making it readily available for laboratory experiments. However, its effectiveness can vary depending on the species of insect being studied. This compound can also be difficult to work with due to its strong odor and potential for skin irritation.
将来の方向性
There are several areas of research that could be explored in relation to N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide. One potential direction is the development of more effective and environmentally friendly insect repellents. Another area of interest is the study of the molecular mechanisms of this compound's insect-repelling properties. Additionally, researchers could investigate the potential use of this compound in other applications, such as the prevention of insect-borne diseases.
科学的研究の応用
N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide has been extensively studied for its insect-repelling properties. It is commonly used in field studies to evaluate the effectiveness of different insect repellents. This compound has also been used in laboratory experiments to study the olfactory system of insects and the molecular mechanisms of insect repellency.
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-3-21(4-2)14-11-20-19(24)16-9-12-22(13-10-16)15-17-7-5-6-8-18(17)23/h5-8,16,23H,3-4,9-15H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHPADVAAWPQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1CCN(CC1)CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(dimethylamino)-2-methylpropyl]-2-methylbenzamide](/img/structure/B3949347.png)




![N-(3-chlorophenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949382.png)

![N-(3,4-difluorophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949397.png)

![N-(3-chlorophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949410.png)
![1-(3,4-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949414.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949422.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[2-(diethylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B3949435.png)
![N-[2-(diethylamino)ethyl]-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949441.png)